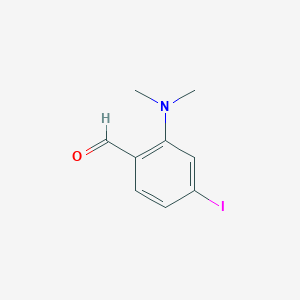

2-(Dimethylamino)-4-iodobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10INO |

|---|---|

Molecular Weight |

275.09 g/mol |

IUPAC Name |

2-(dimethylamino)-4-iodobenzaldehyde |

InChI |

InChI=1S/C9H10INO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3 |

InChI Key |

QDXLQYBHGAVHSV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)I)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Dimethylamino 4 Iodobenzaldehyde and Its Derivatives

Established Synthetic Pathways to 2-(Dimethylamino)-4-iodobenzaldehyde

The construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving either the introduction of a functional group onto a pre-existing substituted benzene (B151609) ring or the synthesis from a precursor that already contains some of the required functionalities.

Regioselective functionalization aims to introduce a specific atom or group to a particular position on an aromatic ring. In the context of this compound, this would typically involve the selective iodination of 2-(dimethylamino)benzaldehyde (B1293426). The dimethylamino group is an ortho-, para-directing group, meaning it activates these positions for electrophilic substitution. However, achieving selective iodination at the para-position (position 4) can be challenging due to potential side reactions at the ortho-position.

Direct iodination of aromatic compounds often requires an activating agent to generate a more electrophilic iodine species. Various reagents and conditions have been developed for the iodination of electron-rich aromatic compounds. For instance, the use of iodine in the presence of an oxidizing agent or a Lewis acid can facilitate the reaction. While specific literature detailing the direct iodination of 2-(dimethylamino)benzaldehyde to yield the 4-iodo derivative is not abundant, general methods for the iodination of N,N-dialkylanilines suggest that such a transformation is feasible. The regioselectivity would be a critical factor to control, potentially through the use of bulky iodinating agents or specific catalysts to favor the less sterically hindered para-position.

A notable method for the ortho-iodination of benzaldehyde (B42025) compounds involves palladium acetate (B1210297) catalysis with N-iodosuccinimide (NIS) as the iodine source. wikipedia.org This approach utilizes a transient directing group to achieve high regioselectivity for the ortho position. While this specific method targets the ortho position, it highlights the potential of catalytic systems in controlling the regioselectivity of halogenation on benzaldehyde scaffolds.

An alternative and often more controlled approach to synthesizing this compound involves starting from a precursor that already contains the iodo-substituent at the desired position. A common and effective method is the formylation of 4-iodo-N,N-dimethylaniline. The Vilsmeier-Haack reaction is a powerful tool for this transformation. organic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org The Vilsmeier reagent is a potent electrophile that reacts with electron-rich aromatic compounds to introduce a formyl group.

The synthesis of the precursor, 4-iodo-N,N-dimethylaniline, can be readily achieved by the direct iodination of N,N-dimethylaniline. wikipedia.org The strong activating and para-directing nature of the dimethylamino group ensures high regioselectivity for the introduction of iodine at the para position.

Table 1: Vilsmeier-Haack Formylation of 4-iodo-N,N-dimethylaniline

| Starting Material | Reagents | Product | Reference |

| 4-iodo-N,N-dimethylaniline | 1. POCl₃, DMF2. H₂O | This compound | organic-chemistry.orgwikipedia.org |

Advanced Reaction Design and Optimization in this compound Synthesis

Modern synthetic chemistry focuses on the development of more efficient, selective, and environmentally benign methodologies. This includes the use of catalytic systems and multi-component reactions.

Catalytic methods offer the advantage of using small amounts of a catalyst to achieve a high turnover number, reducing waste and often improving selectivity. While a specific catalytic protocol for the direct synthesis of this compound is not widely reported, the principles of catalytic C-H activation and functionalization could be applied. For instance, a palladium-catalyzed C-H iodination directed by the aldehyde group could potentially be developed. As previously mentioned, palladium-catalyzed ortho-iodination of benzaldehydes has been demonstrated, showcasing the potential of this approach. wikipedia.org Adapting such a system to achieve para-iodination would require careful selection of ligands and reaction conditions.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net The development of an MCR for the synthesis of this compound would be a significant advancement in terms of atom economy and step efficiency. However, designing such a reaction is complex and no specific MCRs leading directly to this compound have been reported in the literature. A hypothetical MCR could involve the reaction of a simple aniline (B41778) derivative, an iodine source, a formaldehyde (B43269) equivalent, and a methylating agent in a one-pot process.

Derivatization Strategies Utilizing this compound as a Key Intermediate

The presence of both an aldehyde and an aryl iodide functional group makes this compound a versatile building block for the synthesis of more complex molecules. The aldehyde group can participate in a variety of reactions such as Wittig reactions, reductive aminations, and condensations, while the aryl iodide is an excellent substrate for transition metal-catalyzed cross-coupling reactions.

The most common and powerful derivatization strategies for aryl iodides are palladium-catalyzed cross-coupling reactions, including the Sonogashira, Heck, and Suzuki couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of substituents at the 4-position of the benzaldehyde ring.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This allows for the synthesis of 4-alkynyl-2-(dimethylamino)benzaldehydes.

Heck Coupling: The Heck reaction involves the coupling of the aryl iodide with an alkene, leading to the formation of 4-alkenyl-2-(dimethylamino)benzaldehydes. google.com

Suzuki Coupling: In the Suzuki reaction, the aryl iodide is coupled with an organoboron compound, typically a boronic acid or ester, to form a biaryl or vinyl-substituted compound. youtube.comresearchgate.net This is a widely used method for constructing C-C bonds with high functional group tolerance.

Table 2: Potential Derivatization of this compound via Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Product Structure |

| Sonogashira | Terminal Alkyne (R-C≡CH) | |

| Heck | Alkene (CH₂=CHR') | |

| Suzuki | Boronic Acid (R''-B(OH)₂) |

Furthermore, the combination of the aldehyde and the ortho-amino group in derivatives of this compound opens pathways for the synthesis of various heterocyclic compounds. For instance, the products of the cross-coupling reactions can undergo subsequent intramolecular cyclization reactions to form indoles, quinolines, and other fused heterocyclic systems. The Larock indole (B1671886) synthesis, which involves the palladium-catalyzed reaction of an ortho-iodoaniline with an alkyne, is a prime example of such a strategy. wikipedia.orgub.edud-nb.info Similarly, palladium-catalyzed annulation reactions can be employed to construct quinoline (B57606) rings. capes.gov.br

Transformations Involving the Aldehyde Moiety

The aldehyde group is a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. While specific examples with this compound are not extensively documented in readily available literature, the analogous reaction with 4-(dimethylamino)benzaldehyde (B131446) is well-established and provides a reasonable proxy. For instance, the reaction of 4-(dimethylamino)benzaldehyde with malononitrile (B47326) in the presence of a basic catalyst like piperidine (B6355638) or in an ionic liquid yields 2-(4-(dimethylamino)benzylidene)malononitrile. nih.gov The reaction conditions are generally mild, and the presence of the electron-donating dimethylamino group can influence the reactivity of the aldehyde.

Table 1: Examples of Knoevenagel Condensation with 4-(Dimethylamino)benzaldehyde

| Active Methylene (B1212753) Compound | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Malononitrile | Water | 2-(4-(Dimethylamino)benzylidene)malononitrile | 66 | nih.gov |

| Ethyl cyanoacetate | DBU/Water | Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate | 95 | researchgate.net |

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide (Wittig reagent) would lead to the formation of a substituted styrene (B11656) derivative. The stereochemical outcome of the reaction (E or Z-alkene) is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides tend to yield the Z-alkene.

Reductive Amination: Reductive amination is a powerful method to form carbon-nitrogen bonds. This two-step process involves the initial formation of an imine or iminium ion from the reaction of the aldehyde with a primary or secondary amine, followed by reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). sigmaaldrich.com This reaction allows for the introduction of a wide variety of substituted amino groups at the benzylic position. For example, reductive amination of aldehydes with dimethylamine (B145610) using borohydride exchange resin has been shown to be an effective method for the synthesis of N,N-dimethylated tertiary amines. chemscene.com

Reactions at the Iodo Substitution Site

The iodo group on the aromatic ring is an excellent leaving group, making it a prime site for transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organohalide. This compound is a suitable substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position. The reaction is typically catalyzed by a palladium complex in the presence of a base. rsc.orgguidechem.comnih.gov The choice of catalyst, ligand, base, and solvent can be crucial for achieving high yields.

Table 2: Examples of Suzuki-Miyaura Coupling with Aryl Iodides

| Aryl Iodide | Boronic Acid | Catalyst/Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Iodobenzaldehyde (B108471) | Phenylboronic acid | Cu-AIA-PC-Pd / K₂CO₃ | 4-Phenylbenzaldehyde | High | rsc.org |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. mdpi.comorgsyn.org This reaction would convert this compound into a 4-alkynyl-2-(dimethylamino)benzaldehyde derivative. These products can serve as versatile intermediates for the synthesis of more complex structures, including heterocycles. ambeed.com

Table 3: Examples of Sonogashira Coupling with Aryl Iodides

| Aryl Iodide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Iodoacetophenone | Phenylacetylene | [Pd₃]⁺ complex / Cs₂CO₃ | 4-(Phenylethynyl)acetophenone | 95 | core.ac.uk |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. nih.gov This reaction would allow for the substitution of the iodo group in this compound with a variety of primary or secondary amines, leading to the formation of N,N-dimethyl-N'-(substituted)-1,4-diaminobenzene derivatives. The choice of phosphine (B1218219) ligand is critical for the success of this reaction.

Modifications of the Dimethylamino Group

While less common than transformations at the aldehyde or iodo positions, the dimethylamino group can also be chemically modified.

N-Oxide Formation: Tertiary amines, such as the dimethylamino group, can be oxidized to their corresponding N-oxides. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The resulting N-oxide can exhibit different reactivity and physical properties compared to the parent amine. For instance, 4-(dimethylamino)pyridine N-oxide is a known compound.

Demethylation: The demethylation of the dimethylamino group to a secondary or primary amine is a potential transformation, although it can be challenging to achieve selectively. Various reagents and methods have been developed for the N-demethylation of tertiary amines.

Multi-Functional Group Transformations

The presence of multiple reactive sites on this compound allows for sequential or one-pot reactions that transform more than one functional group, leading to the rapid construction of complex molecules.

Multicomponent Reactions (MCRs): Aldehydes are common components in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. While specific MCRs involving this compound are not widely reported, its structural features suggest its potential as a substrate in known MCRs like the Ugi or Passerini reactions, which would involve the aldehyde functionality.

For example, a one-pot reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide (Ugi reaction) could potentially be applied. Similarly, sequential reactions combining a cross-coupling reaction at the iodo position followed by a transformation of the aldehyde group (or vice-versa) represent a powerful strategy for generating molecular diversity from this versatile building block.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Raman Spectroscopy Studies:Published Raman spectra, which would provide complementary vibrational information and insight into the molecular structure and electronic properties, could not be located.

Without access to primary research data, the generation of a scientifically accurate and thorough article that adheres to the user's strict requirements for detailed findings and data tables is not feasible.

Probing the Molecular Architecture and Photophysics of this compound: An Advanced Spectroscopic and Crystallographic Analysis

The intricate interplay of electron-donating and withdrawing groups on an aromatic scaffold gives rise to a rich tapestry of photophysical and structural properties. In the realm of functional organic molecules, substituted benzaldehydes are pivotal building blocks. This article delves into the advanced spectroscopic and crystallographic characterization of a specific derivative, this compound. While experimental data for this particular isomer is not extensively available in the public domain, this analysis will leverage data from closely related analogs, most notably its isomer 4-(Dimethylamino)benzaldehyde (DMABA) and other substituted benzaldehydes, to forecast its structural and electronic characteristics. Such a comparative approach allows for a scientifically grounded prediction of its behavior, providing a valuable theoretical framework for future experimental investigations.

Computational Chemistry and Theoretical Investigations of 2 Dimethylamino 4 Iodobenzaldehyde

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.govucsb.edu The MEP map displays different potential values on the molecular surface using a color spectrum. researchgate.net

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net For 2-(Dimethylamino)-4-iodobenzaldehyde, the MEP map would likely show a negative potential around the oxygen atom of the aldehyde group and a positive potential near the hydrogen atoms of the aldehyde and the methyl groups.

Disclaimer: The description of the MEP map is based on general principles and findings for similar molecules like 4-(Dimethylamino)benzaldehyde (B131446). nih.govconicet.gov.ar The specific potential values and their precise locations on the molecular surface would require dedicated calculations for this compound.

Table 4: Illustrative Color Coding of MEP Map and Corresponding Reactivity

| Color | Potential | Interpretation |

| Red | Negative | Electron-rich, site for electrophilic attack |

| Blue | Positive | Electron-poor, site for nucleophilic attack |

| Green | Neutral | van der Waals surface |

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of organic reaction mechanisms. nih.govnih.govresearchgate.net For this compound, with its electron-donating dimethylamino group and the versatile iodo and aldehyde functionalities, computational studies can provide deep insights into its reactivity in reactions such as palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. researchgate.netnih.govnumberanalytics.com

A critical aspect of understanding any chemical reaction is the characterization of its transition state (TS), the highest energy point along the reaction coordinate. Computational methods allow for the precise location and characterization of these fleeting structures. For reactions involving this compound, such as the Suzuki-Miyaura or Heck cross-coupling reactions, multiple transition states corresponding to the key elementary steps of the catalytic cycle would be investigated. researchgate.netnih.govnumberanalytics.comlibretexts.org

The primary elementary steps in a typical palladium-catalyzed cross-coupling reaction involving this compound would include:

Oxidative Addition: The reaction initiates with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. nih.govnumberanalytics.com Computational modeling can determine the geometry and energy of the transition state for this step, where the C-I bond is broken and new Pd-C and Pd-I bonds are formed.

Transmetalation (for Suzuki-Miyaura): In a Suzuki-Miyaura coupling, the subsequent step is transmetalation, where the organic group from a boronic acid derivative is transferred to the palladium center. researchgate.netmdpi.com DFT calculations can elucidate the role of the base in this process and characterize the associated transition state. researchgate.net

Carbopalladation/Migratory Insertion (for Heck): In a Heck reaction, the olefin substrate coordinates to the palladium complex, followed by migratory insertion of the olefin into the Pd-C bond. nih.govlibretexts.org The transition state for this step is crucial for determining the regioselectivity of the reaction.

β-Hydride Elimination (for Heck): This step involves the elimination of a β-hydrogen from the alkyl-palladium intermediate to form the final product and a palladium-hydride species. nih.govlibretexts.org

Reductive Elimination: This is the final step where the coupled product is released from the palladium center, regenerating the catalytically active Pd(0) species. nih.govnumberanalytics.com The transition state for this step involves the formation of the new C-C bond.

For each of these steps, computational chemists would calculate the vibrational frequencies to confirm that the located stationary point is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Below is a hypothetical data table illustrating the kind of data that would be generated from a DFT study on the transition states of a Suzuki-Miyaura reaction of this compound with phenylboronic acid.

| Transition State | Elementary Step | Key Interacting Atoms | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |

| TS1 | Oxidative Addition | C-I, Pd | i250.4 | 15.2 |

| TS2 | Transmetalation | C(aryl)-B, Pd | i180.7 | 18.5 |

| TS3 | Reductive Elimination | C(aryl)-C(phenyl), Pd | i310.1 | 12.8 |

This table is illustrative and the values are hypothetical, based on typical ranges observed in computational studies of similar reactions.

Beyond characterizing individual transition states, computational chemistry allows for the mapping of the entire reaction pathway, providing a complete energy profile of the reaction. This involves locating all intermediates and transition states connecting them, thus elucidating the step-by-step mechanism.

For a complex, multi-step reaction like a palladium-catalyzed cross-coupling, several competing pathways might exist. For instance, in the Heck reaction, different coordination modes of the olefin can lead to different regioisomeric products. organic-chemistry.org Computational modeling can be used to calculate the energy barriers for each potential pathway, thereby predicting the major product of the reaction.

A typical approach to elucidate the reaction pathway for a reaction of this compound would involve the following:

Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are fully optimized using a suitable DFT functional and basis set.

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energies for the optimized structures.

The electron-donating dimethylamino group in this compound is expected to influence the electronic properties of the molecule and, consequently, the energetics of the reaction pathway. Computational studies can quantify this effect by comparing the calculated reaction profile with that of unsubstituted 4-iodobenzaldehyde (B108471).

A hypothetical reaction coordinate diagram for a Heck reaction of this compound with ethylene (B1197577) is presented below to illustrate the elucidation of a reaction pathway.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + Pd(0)L₂ + Ethylene | 0.0 |

| TS1 | Oxidative Addition TS | +15.2 |

| Intermediate 1 | Oxidative Addition Product | -5.7 |

| TS2 | Migratory Insertion TS | +20.1 |

| Intermediate 2 | Alkyl-Palladium Intermediate | -2.3 |

| TS3 | β-Hydride Elimination TS | +18.9 |

| Intermediate 3 | Product-Palladium Hydride Complex | -12.5 |

| Products | 2-(Dimethylamino)-4-vinylbenzaldehyde + HPdL₂I | -15.0 |

This table is illustrative and the values are hypothetical, based on typical ranges observed in computational studies of similar reactions.

Through such detailed computational investigations, a comprehensive understanding of the reaction mechanisms involving this compound can be achieved, guiding synthetic chemists in optimizing reaction conditions and developing novel synthetic methodologies.

Advanced Applications in Synthetic Organic Chemistry Utilizing 2 Dimethylamino 4 Iodobenzaldehyde

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the aryl iodide functionality in 2-(Dimethylamino)-4-iodobenzaldehyde makes it an ideal candidate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

In a hypothetical Suzuki-Miyaura coupling involving this compound, the compound would react with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 4-aryl-2-(dimethylamino)benzaldehyde derivative. The reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, would be crucial for achieving high yields and would likely be similar to those used for other electron-rich aryl iodides.

Hypothetical Reaction Scheme for Suzuki-Miyaura Coupling:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Aryl-2-(dimethylamino)benzaldehyde |

The Sonogashira coupling provides a powerful means of forming carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reactivity of aryl iodides in Sonogashira couplings is generally high, suggesting that this compound would be a suitable substrate.

A Sonogashira coupling of this compound with a terminal alkyne would be expected to proceed under mild conditions to afford the corresponding 4-alkynyl-2-(dimethylamino)benzaldehyde. Such products could serve as versatile intermediates for further transformations, including cyclization reactions to form heterocyclic systems.

Hypothetical Reaction Scheme for Sonogashira Coupling:

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 4-Alkynyl-2-(dimethylamino)benzaldehyde |

The aldehyde functionality in conjunction with the products of cross-coupling reactions on the this compound scaffold can be utilized in subsequent palladium-catalyzed annulation and cyclization reactions to construct polycyclic systems. For instance, an arylalkyne synthesized via a Sonogashira coupling could potentially undergo an intramolecular cyclization to form a substituted quinoline (B57606) or other heterocyclic frameworks.

While direct examples involving this compound are not prevalent in the searched literature, the principles of these reactions are well-documented. These transformations often involve the coordination of the palladium catalyst to the alkyne and a subsequent intramolecular attack by a nucleophile, such as the nitrogen of the dimethylamino group or an external reagent, followed by reductive elimination.

Beyond Suzuki-Miyaura and Sonogashira couplings, the aryl iodide moiety of this compound is amenable to other transition metal-catalyzed transformations. These include the Heck coupling for the formation of C-C bonds with alkenes and the Buchwald-Hartwig amination for the formation of C-N bonds.

The Heck reaction would enable the introduction of a vinyl group at the 4-position, while the Buchwald-Hartwig amination would allow for the synthesis of 4-amino-substituted benzaldehyde (B42025) derivatives. These reactions further expand the synthetic utility of this compound as a versatile starting material.

Heterocyclic Compound Synthesis Featuring this compound

The presence of both an aldehyde and a dimethylamino group makes this compound a particularly useful precursor for the synthesis of nitrogen-containing heterocycles.

A notable application of this compound is in the synthesis of substituted quinolines. The Friedländer annulation, which involves the reaction of an o-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl, is a classic method for quinoline synthesis.

In a specific example from a doctoral thesis, this compound was utilized in the synthesis of a novel quinoline derivative. The reaction involved a Friedländer annulation with ethyl acetoacetate (B1235776) under basic conditions to yield ethyl 2-methyl-6-(dimethylamino)-8-iodoquinoline-3-carboxylate.

Synthesis of a Substituted Quinoline:

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield |

| This compound | Ethyl acetoacetate | Piperidine (B6355638) | Ethanol | Ethyl 2-methyl-6-(dimethylamino)-8-iodoquinoline-3-carboxylate | 65% |

This transformation highlights the utility of the ortho-amino aldehyde functionality, which is readily available from the corresponding nitro compound, in constructing complex heterocyclic systems. The resulting highly substituted quinoline can be a valuable intermediate for the synthesis of biologically active compounds.

Synthesis of Oxygen- or Sulfur-Containing Heterocyclic Systems

While direct examples utilizing this compound in the synthesis of oxygen or sulfur-containing heterocycles are not extensively documented, the reactivity of its functional groups suggests its potential in various synthetic strategies. The aldehyde group can serve as an electrophilic center for cyclization reactions, while the iodo-substituent is amenable to transition-metal-catalyzed cross-coupling reactions.

For instance, aromatic aldehydes are key starting materials in the synthesis of 2-amino-4H-pyrans via multi-component reactions with malononitrile (B47326) and a 1,3-dicarbonyl compound. chemicaljournal.in It is plausible that this compound could be employed in similar reactions to generate highly substituted pyran derivatives. The general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolized 1,3-dicarbonyl compound and subsequent intramolecular cyclization.

In the realm of sulfur-containing heterocycles, iron-catalyzed methods have been developed for the cyclization of suitable substrates to form various sulfur- and sulfone-containing rings. mdpi.com A substrate derived from this compound could potentially undergo such cyclizations to yield novel heterocyclic structures.

Role in Complex Molecule Synthesis and Natural Product Analogues

The structural motifs present in this compound make it an attractive building block for the synthesis of complex molecules and analogues of natural products. The iodo-group is particularly useful for introducing molecular complexity through cross-coupling reactions.

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.org The iodo-substituent of this compound would be highly reactive under these conditions, allowing for the introduction of various alkynyl moieties. This strategy is frequently employed in the synthesis of natural products and complex organic molecules. nih.gov

Furthermore, the aldehyde functionality can be transformed into a variety of other functional groups, or it can participate in condensation and cyclization reactions to build larger molecular frameworks. For example, aldehydes are used in the synthesis of isoquinoline-fused benzimidazoles, a class of compounds with interesting biological activities. nih.gov

Stereoselective and Regioselective Transformations Mediated by this compound

The inherent substitution pattern of this compound can influence the stereoselectivity and regioselectivity of reactions. The directing effect of the dimethylamino group and the steric hindrance it imposes can control the outcome of transformations on the aromatic ring.

In terms of regioselectivity, palladium-catalyzed cross-coupling reactions on polysubstituted aromatic rings are often influenced by both electronic and steric factors. In Sonogashira couplings of di- and tri-iodinated benzenes, the reaction typically occurs at the most sterically accessible and electronically favorable position. nih.govnih.gov For this compound, the iodine at the 4-position is less sterically hindered than the positions ortho to the dimethylamino group, which would likely favor reactions at this site.

While specific examples of stereoselective transformations directly mediated by this compound are scarce, the aldehyde group can be a handle for asymmetric synthesis. For example, the addition of a chiral nucleophile to the aldehyde could proceed with facial selectivity, leading to the formation of a chiral alcohol.

Applications in Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. chemicaljournal.inresearchgate.net Aromatic aldehydes are common components in a wide variety of MCRs, leading to the rapid construction of diverse heterocyclic scaffolds. chemicaljournal.innih.gov

The aldehyde group of this compound makes it a prime candidate for use in such reactions. For instance, in addition to the synthesis of pyrans mentioned earlier, it could potentially be used in the synthesis of pyridines, pyrimidines, and other nitrogen-containing heterocycles. mdpi.com The resulting products would bear the iodo- and dimethylamino-substituents, providing handles for further functionalization and diversification. The ability to generate molecular complexity in a single step makes MCRs a powerful strategy in modern organic synthesis. beilstein-journals.org

Catalytic Roles and Applications of 2 Dimethylamino 4 Iodobenzaldehyde Derivatives

Substrate in Homogeneous Catalysis

The presence of an aryl iodide functionality makes 2-(Dimethylamino)-4-iodobenzaldehyde and its derivatives prime candidates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. libretexts.org These reactions are typically carried out in a homogeneous phase, where the catalyst and reactants are dissolved in the same solvent.

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. illinois.edu Aryl iodides are highly reactive substrates in Suzuki-Miyaura couplings. mdpi.com While specific studies on this compound are not widely reported, the closely related 4-iodobenzaldehyde (B108471) readily participates in this reaction. researchgate.netsigmaaldrich.com The dimethylamino group at the ortho position in this compound is expected to influence the reaction through both electronic and steric effects. Electronically, the dimethylamino group is electron-donating, which can affect the rate of oxidative addition of the palladium catalyst to the carbon-iodine bond.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgsynarchive.com Aryl iodides are the most reactive halides for this transformation. nih.govodinity.com The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The substitution pattern on the aromatic ring can influence the regioselectivity and efficiency of the Heck reaction.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. libretexts.orgwikipedia.orgorganic-chemistry.org It is a powerful method for the synthesis of substituted alkynes and is widely used in the preparation of pharmaceuticals and organic materials. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgresearchgate.net The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates for the Sonogashira reaction. libretexts.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org

A summary of representative palladium-catalyzed cross-coupling reactions with substrates similar to this compound is presented in the table below.

| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Suzuki-Miyaura | 4-Iodobenzaldehyde | Phenylboronic acid | Cu-AIA-PC-Pd | 4-Phenylbenzaldehyde | >95 | researchgate.net |

| Heck | 4-Iodoanisole | 1-(Naphthalen-2-yl)ethanol | Pd(OAc)₂ / K₂CO₃ | Substituted Stilbenoid | 47-89 | nih.gov |

| Sonogashira | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Diphenylacetylene | High | nih.gov |

Substrate in Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and reusability. springernature.com While specific examples of this compound as a substrate in heterogeneous catalysis are not extensively documented, related compounds have been successfully employed.

For instance, a copper-based metal-organic framework (MOF) supported palladium catalyst (Cu-AIA-PC-Pd) has been used for the Suzuki-Miyaura coupling of 4-iodobenzaldehyde with phenylboronic acid, demonstrating the feasibility of using heterogeneous catalysts for such transformations. researchgate.net Another example is the use of palladium nanoparticles supported on mesoporous graphitic carbon nitride (mpg-C₃N₄/Pd) for the transfer hydrogenation of benzaldehyde (B42025) derivatives, indicating the potential for catalytic reduction of the aldehyde group in a heterogeneous system.

The application of heterogeneous catalysts is expanding, with various materials like metal-organic frameworks (MOFs) and supported metal nanoparticles showing high efficiency and selectivity in a range of organic reactions. nih.gov

Precursor for Ligand Design in Catalysis

The aldehyde functionality of this compound makes it a valuable precursor for the synthesis of various ligands used in catalysis. These ligands play a crucial role in stabilizing and activating the metal center of a catalyst, thereby influencing its activity and selectivity. mdpi.com

Schiff Base Ligands: Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. mdpi.comresearchgate.netgeniusjournals.org The resulting imine or azomethine group is an excellent coordination site for metal ions. mdpi.combiointerfaceresearch.com Schiff bases derived from substituted benzaldehydes, including 4-(dimethylamino)benzaldehyde (B131446), have been synthesized and complexed with various transition metals like Cu(II), Ni(II), and Zn(II). researchgate.net These metal complexes have shown catalytic activity in reactions such as the synthesis of chalcone (B49325) derivatives. mdpi.com The general synthetic route to a Schiff base from an aldehyde is depicted below.

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes are a class of persistent carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. nih.gov The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, can involve the reaction of a diamine with a suitable carbonyl compound. researchgate.net While direct synthesis from this compound is not commonly reported, aldehydes, in general, can be precursors in multi-step syntheses of these ligands.

Phosphine (B1218219) Ligands: Phosphines are another important class of ligands in catalysis, known for their ability to fine-tune the electronic and steric properties of metal catalysts. researchgate.netescholarship.org The synthesis of functionalized phosphine ligands can be achieved through various methods, including the reaction of organometallic reagents with halophosphines or through catalytic C-P bond formation reactions. researchgate.netresearchgate.net The aldehyde group in this compound could potentially be modified to introduce a phosphine moiety, leading to new ligand structures.

Mechanistic Insights into Catalytic Transformations Involving the Compound

Understanding the mechanism of a catalytic reaction is crucial for optimizing reaction conditions and designing more efficient catalysts. The catalytic transformations involving this compound as a substrate are primarily the palladium-catalyzed cross-coupling reactions.

The general catalytic cycle for these reactions (Suzuki-Miyaura, Heck, and Sonogashira) involves three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) species, forming a palladium(II) intermediate. illinois.edunih.govlibretexts.org The electron-donating dimethylamino group at the ortho position of this compound could potentially accelerate this step by increasing the electron density on the aromatic ring. Conversely, steric hindrance from the dimethylamino group might slightly impede the approach of the bulky palladium catalyst.

Transmetalation (for Suzuki-Miyaura and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki-Miyaura reaction, the organoboron compound transfers its organic group to the palladium(II) center in a step called transmetalation. illinois.edu In the Sonogashira reaction, a copper acetylide, formed in situ, undergoes transmetalation with the palladium complex. wikipedia.orgresearchgate.net For the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond. nih.govlibretexts.org

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. illinois.edunih.govlibretexts.org

The presence of the dimethylamino group could also play a role as a directing group, influencing the regioselectivity of certain C-H activation reactions, or it could potentially coordinate to the metal center during the catalytic cycle, affecting the stability and reactivity of the intermediates. However, without specific experimental or computational studies on this compound, these effects remain speculative.

Contributions to Materials Science and Advanced Functional Materials

Building Block for Fluorescent Probes and Dyes

The development of fluorescent probes and dyes is a cornerstone of modern analytical and biomedical sciences. The inherent photophysical properties of molecules containing electron-donating and electron-withdrawing groups make them ideal candidates for creating new fluorescent materials. The dimethylamino group in 2-(Dimethylamino)-4-iodobenzaldehyde acts as a strong electron donor, which can lead to the formation of compounds with intramolecular charge transfer (ICT) characteristics. This ICT phenomenon is often associated with high fluorescence quantum yields and sensitivity to the local environment, making such molecules excellent candidates for chemical sensors.

Derivatives of similar aromatic aldehydes, such as p-dimethylaminobenzaldehyde, have been successfully used to create Schiff bases and other fluorescent compounds. arkat-usa.org The aldehyde functional group of this compound can readily undergo condensation reactions with various amines to yield Schiff bases, which often exhibit interesting photophysical properties. Furthermore, the iodo-substituent can be leveraged for further functionalization through cross-coupling reactions to fine-tune the emission wavelengths and enhance the quantum efficiency of the resulting dyes.

Table 1: Potential Reactions for Fluorescent Dye Synthesis

| Reaction Type | Reactant for Aldehyde Group | Potential Product Class | Key Feature |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene (B1212753) compounds (e.g., malononitrile) | Merocyanine dyes | Tunable absorption and emission |

Synthesis of Conjugated Systems and Optoelectronic Materials

Conjugated polymers and organic molecules are at the heart of next-generation optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these materials often relies on the use of versatile building blocks that can be linked together to create extended π-conjugated systems. researchgate.net this compound is a prime candidate for this purpose due to its dual functionality.

The aldehyde group can participate in reactions like the Knoevenagel or Wittig reactions to extend the conjugation. wikipedia.orgsigmaaldrich.com More significantly, the iodine atom provides a reactive site for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira and Suzuki cross-coupling reactions. organic-chemistry.orgwikipedia.org These reactions allow for the efficient coupling of the benzaldehyde (B42025) unit with other aromatic or acetylenic moieties, leading to the formation of highly conjugated oligomers and polymers. The strong electron-donating nature of the dimethylamino group can influence the electronic properties of the resulting materials, potentially leading to lower band gaps and red-shifted absorption and emission spectra, which are desirable for various optoelectronic applications.

Table 2: Potential Cross-Coupling Reactions for Conjugated Systems

| Coupling Reaction | Coupling Partner for Iodo Group | Catalyst System | Resulting Linkage |

|---|---|---|---|

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper | Aryl-alkyne |

| Suzuki Coupling | Boronic acids/esters | Palladium | Aryl-aryl |

Precursor for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. nih.govnih.gov The construction of these frameworks relies on the self-assembly of metal nodes (in MOFs) or organic building units (in COFs) with multitopic organic linkers.

While direct use of this compound as a primary linker is less common, it can be chemically modified to create suitable multitopic linkers. For instance, the aldehyde group can be oxidized to a carboxylic acid, and the iodo group can be used in coupling reactions to introduce additional coordinating groups. The resulting linker would possess both a coordinating site for metal clusters or other organic linkers and a functional dimethylamino group within the pores of the framework. This embedded functionality can be used to tailor the properties of the MOF or COF, for example, by providing basic sites for catalysis or by influencing the selective adsorption of guest molecules. The use of amino-functionalized ligands has been shown to be effective in creating functional MOFs. nih.gov

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry explores the non-covalent interactions that govern the self-assembly of molecules into well-defined, functional architectures. The unique combination of functional groups in this compound makes it an intriguing component for designing complex supramolecular systems.

The dimethylamino group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions. Critically, the iodine atom can act as a halogen bond donor. sigmaaldrich.com Halogen bonding is an increasingly recognized non-covalent interaction that can be used to direct the self-assembly of molecules with high specificity and directionality. By strategically designing complementary molecules, it is conceivable to use this compound as a key component in the formation of liquid crystals, gels, or other ordered assemblies. The aldehyde group also offers a handle for further chemical modification to introduce other recognition motifs, thereby expanding the possibilities for creating complex and functional supramolecular structures.

Emerging Research Directions and Future Prospects for 2 Dimethylamino 4 Iodobenzaldehyde

Integration in Flow Chemistry and Automated Synthesis

The synthesis of functionalized aromatic aldehydes is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater efficiency.

Flow chemistry, utilizing microreactors, provides superior heat and mass transfer, which is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. For a molecule like 2-(Dimethylamino)-4-iodobenzaldehyde, this could translate to more efficient and selective syntheses, particularly in steps involving iodination or functionalization of the aromatic ring. While specific continuous flow syntheses for this compound are not yet widely reported, the principles have been successfully applied to analogous aromatic aldehydes. For instance, multi-step continuous flow systems have been developed for the synthesis of various active pharmaceutical ingredients, demonstrating the potential for complex molecular assembly in an automated fashion researchgate.net.

Automated synthesis platforms, often coupled with high-throughput screening, are revolutionizing the discovery of new molecules and the optimization of reaction conditions. These systems can perform a large number of experiments in a miniaturized format, rapidly identifying optimal catalysts, solvents, and other reaction parameters nih.govnih.govscienceintheclassroom.org. The integration of this compound into such automated workflows could accelerate the discovery of its novel derivatives and applications by systematically exploring its reactivity with a wide array of building blocks.

Table 1: Comparison of Batch vs. Flow Synthesis for Aromatic Aldehydes

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient due to high surface-area-to-volume ratio. |

| Mass Transfer | Can be limited, affecting reaction rates. | Enhanced due to small diffusion distances. |

| Safety | Handling of hazardous reagents can be risky on a large scale. | Smaller reaction volumes at any given time improve safety. |

| Scalability | Often requires re-optimization for different scales. | Scaled by running the system for longer times ("scaling out"). |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

Applications in Bioconjugation and Chemical Biology

The aldehyde functionality of this compound makes it a valuable tool for bioconjugation and chemical biology. Aldehydes can react with various nucleophiles present in biomolecules, such as amines and hydrazines, to form stable linkages. This reactivity is the basis for several bioorthogonal labeling strategies, which allow for the study of biomolecules in their native environment without interfering with biological processes nih.govacs.org.

One common application is the formation of hydrazones or oximes through reaction with hydrazide or aminooxy-functionalized biomolecules, respectively. These reactions are often chemoselective and can be performed under mild, aqueous conditions compatible with biological systems. The presence of the dimethylamino group in this compound can influence the reactivity of the aldehyde through electronic effects, potentially modulating the rate and stability of the resulting conjugate.

Furthermore, the iodine atom offers an additional handle for orthogonal functionalization. The carbon-iodine bond can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the attachment of a second molecule of interest. This dual functionality opens up possibilities for creating more complex bioconjugates. For instance, a biomolecule could first be labeled via the aldehyde group, and then a fluorescent probe or a drug molecule could be introduced at the iodine position. This approach could be valuable in the development of targeted therapeutics and diagnostic agents nih.gov.

Table 2: Potential Bioconjugation Reactions of this compound

| Reaction Type | Functional Group on Biomolecule | Resulting Linkage | Potential Application |

| Hydrazone Ligation | Hydrazide | Hydrazone | Protein labeling, cell surface engineering |

| Oxime Ligation | Aminooxy | Oxime | Attaching probes to biomolecules |

| Reductive Amination | Amine | Secondary Amine | Stable bioconjugation |

| Palladium-catalyzed Cross-Coupling | Boronic acid, alkyne | C-C bond | Dual functionalization, drug delivery |

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis and use of chemical compounds to minimize their environmental impact. For this compound, this involves developing more sustainable synthetic routes and utilizing it in environmentally benign applications.

Key green chemistry metrics include atom economy and the E-factor (Environmental factor). Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-factor quantifies the amount of waste generated chembam.comnih.gov. The synthesis of this compound can be evaluated using these metrics to identify areas for improvement. For example, traditional iodination methods often use stoichiometric amounts of iodine and an oxidant, leading to a lower atom economy and significant waste. Greener alternatives, such as catalytic iodination using a recyclable catalyst and a milder oxidant like hydrogen peroxide, can improve the sustainability of the process taylorfrancis.comrsc.orgorganic-chemistry.org.

The choice of solvents is another critical aspect of green chemistry. Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of a chemical process. Furthermore, designing synthetic routes with fewer steps and avoiding the use of protecting groups can also contribute to a more sustainable synthesis nih.gov.

In its applications, this compound can be used in ways that align with green chemistry principles. For example, its use as a catalyst in aqueous media or its incorporation into recyclable materials would be considered green applications.

Computational Design and Predictive Modeling for Novel Reactivity

Computational chemistry and predictive modeling are powerful tools for understanding and predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can provide insights into the electronic structure, molecular orbitals, and reaction mechanisms of this compound science.govscience.govnih.gov.

DFT studies can be used to predict how the electron-donating dimethylamino group and the electron-withdrawing (and also polarizable) iodine atom influence the reactivity of the aldehyde group. This information is crucial for designing new reactions and predicting their outcomes. For example, computational models can help in understanding the regioselectivity of further electrophilic aromatic substitutions or the susceptibility of the C-I bond to oxidative addition in cross-coupling reactions.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of derivatives of this compound nih.govresearchgate.netnih.govmdpi.com. By correlating structural features with observed activities, QSAR models can guide the design of new compounds with desired properties while minimizing undesirable effects. Machine learning algorithms are also being increasingly used to predict reaction outcomes and optimize reaction conditions, which can accelerate the discovery of new applications for this molecule arxiv.orgdigitellinc.com.

Table 3: Predicted Effects of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Predicted Influence on Reactivity |

| Dimethylamino | 2- (ortho) | Strong electron-donating (resonance), weak electron-withdrawing (inductive) | Activates the aromatic ring towards electrophilic substitution, increases the nucleophilicity of the aldehyde oxygen. |

| Iodine | 4- (para) | Weak electron-withdrawing (inductive), weak electron-donating (resonance) | Deactivates the aromatic ring slightly, provides a site for cross-coupling reactions. |

Potential in Interdisciplinary Research Fields

The unique combination of functional groups in this compound makes it a promising candidate for applications in various interdisciplinary research fields.

In materials science , the ability of the iodine atom to participate in cross-coupling reactions can be exploited to synthesize novel polymers and organic electronic materials. The dimethylamino group can act as a charge-transporting moiety, making its derivatives interesting for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Iodinated aromatic compounds are known to be useful precursors in the synthesis of complex haloarenes with applications in materials science science.gov.

In medicinal chemistry , the benzaldehyde (B42025) scaffold is present in many biologically active compounds. The functional groups of this compound offer multiple points for modification to create a library of derivatives for drug discovery. The iodine atom can also be replaced with a radioisotope for use in medical imaging or radiotherapy. Iodinated compounds play a significant role in pharmaceuticals, including as radiocontrast agents and in thyroid hormones acs.org.

Q & A

Q. Validation Methods :

- NMR Spectroscopy : -NMR should show characteristic peaks for the aldehyde proton (δ 10.2–10.5 ppm) and dimethylamino group (singlet, δ 2.8–3.2 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 305.92 (CHINO) .

How does the dimethylamino group influence the electronic properties and reactivity of 4-iodobenzaldehyde derivatives in cross-coupling reactions?

Advanced Research Question

The dimethylamino group is a strong electron-donating substituent, which:

- Enhances Nucleophilicity : Activates the aromatic ring for electrophilic substitution, directing iodination to the para position relative to the aldehyde group .

- Modulates Reactivity in Cross-Couplings : In Suzuki-Miyaura reactions, the iodine atom participates in palladium-catalyzed couplings, while the dimethylamino group stabilizes intermediates via resonance. Comparative studies with hydroxy or methoxy derivatives show faster reaction kinetics (e.g., 2–3 hours vs. 4–6 hours for full conversion) .

Q. Methodological Insight :

- Use density functional theory (DFT) calculations to map electron density distributions and predict regioselectivity .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

- FT-IR Spectroscopy : Confirms the aldehyde C=O stretch (1700–1720 cm) and aromatic C-I bond (500–600 cm) .

- HPLC Analysis : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm ensures purity (>98%) .

Q. Experimental Design :

- Fluorescence Quenching : Monitor tryptophan fluorescence in enzyme-compound complexes to assess binding constants .

What safety protocols are critical when handling this compound, and how should waste be managed?

Basic Research Question

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles (due to iodine’s volatility and aldehyde reactivity) .

- Toxicity Data : LD (rat, oral) = 320 mg/kg; handle in a fume hood to avoid inhalation .

- Waste Disposal : Neutralize aldehydes with excess sodium bisulfite before aqueous disposal .

How does the compound’s stability under varying pH and temperature conditions impact its utility in long-term studies?

Advanced Research Question

Q. Methodological Note :

What are the contradictions in reported biological activities of iodinated benzaldehyde derivatives, and how can they be resolved?

Advanced Research Question

- Contradiction : Some studies report antimicrobial activity (MIC = 8 µg/mL against S. aureus), while others show no effect.

- Resolution : Variability arises from differences in bacterial strains and assay conditions (e.g., nutrient-rich vs. minimal media). Standardize protocols using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.